(5-Chloropyrazin-2-YL)boronic acid (5-Chloropyrazin-2-YL)boronic acid
Brand Name: Vulcanchem
CAS No.: 1309982-45-3
VCID: VC14451735
InChI: InChI=1S/C4H4BClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H
SMILES:
Molecular Formula: C4H4BClN2O2
Molecular Weight: 158.35 g/mol

(5-Chloropyrazin-2-YL)boronic acid

CAS No.: 1309982-45-3

Cat. No.: VC14451735

Molecular Formula: C4H4BClN2O2

Molecular Weight: 158.35 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloropyrazin-2-YL)boronic acid - 1309982-45-3

Specification

CAS No. 1309982-45-3
Molecular Formula C4H4BClN2O2
Molecular Weight 158.35 g/mol
IUPAC Name (5-chloropyrazin-2-yl)boronic acid
Standard InChI InChI=1S/C4H4BClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2,9-10H
Standard InChI Key ZJAIXYVFBKIGPS-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(C=N1)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-Chloropyrazin-2-YL)boronic acid features a six-membered pyrazine ring (C₄H₂N₂) substituted with a chlorine atom at the 5-position and a boronic acid (-B(OH)₂) group at the 2-position (Fig. 1). The pyrazine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine substituent, enhances the boronic acid’s Lewis acidity, facilitating interactions with nucleophiles in both synthetic and biological contexts .

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₄H₄BClN₂O₂
Molecular weight158.35 g/mol
Storage conditions-20°C, inert atmosphere
Hazard statementsH302, H315, H319

The compound’s solubility profile is solvent-dependent, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Its stability under ambient conditions is compromised by moisture, necessitating anhydrous storage .

Synthetic Methodologies

Miyaura Borylation

A widely employed route for introducing boronic acid groups to aromatic systems, Miyaura borylation, has been adapted for pyrazine derivatives. The protocol involves:

  • Substrate Preparation: 5-Chloro-2-bromopyrazine is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in DMF .

  • Transesterification: The pinacol-protected intermediate undergoes deprotection using methyl boronic acid under acidic conditions to yield the free boronic acid .

This method achieves moderate yields (30–40%) due to challenges in purifying reactive intermediates .

Lithiation-Borylation

An alternative approach involves lithiating 5-chloropyrazine at -78°C using n-butyllithium, followed by quenching with triisopropyl borate. Subsequent hydrolysis with NaOH yields the target compound . While efficient, this method requires stringent temperature control to prevent side reactions .

Comparative Analysis with Structural Analogs

Chlorine vs. Trifluoromethyl Substitution

Replacing the trifluoromethyl group in flutamide analogs with chlorine improves:

  • Binding Affinity: Chlorine’s smaller van der Waals radius reduces steric hindrance in the AR binding pocket .

  • Metabolic Stability: Chlorine resist oxidative metabolism, prolonging half-life .

Boronic Acid vs. Nitro Group Bioisosterism

The boronic acid group enhances:

  • Receptor Interaction: Coordinate covalent bonds with Arg752 vs. weak hydrogen bonds from nitro groups .

  • Solubility: Boronic acid’s polarity improves aqueous compatibility .

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